tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484068
InChI: InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3
SMILES:
Molecular Formula: C13H13BrFNO2
Molecular Weight: 314.15 g/mol

tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC16484068

Molecular Formula: C13H13BrFNO2

Molecular Weight: 314.15 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate -

Specification

Molecular Formula C13H13BrFNO2
Molecular Weight 314.15 g/mol
IUPAC Name tert-butyl 3-bromo-5-fluoroindole-1-carboxylate
Standard InChI InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3
Standard InChI Key KNJAOVKFMVMDDF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an indole core substituted with a bromine atom at position 3, a fluorine atom at position 5, and a tert-butyloxycarbonyl (Boc) group at the N1 position. This arrangement confers distinct electronic and steric properties, enabling selective reactivity in synthetic pathways. The Boc group enhances solubility in organic solvents and stabilizes the indole nitrogen against oxidation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃BrFNO₂
Molecular Weight314.15 g/mol
IUPAC Nametert-Butyl 3-bromo-5-fluoroindole-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)Br
Boiling PointNot reported
Density1.55 g/cm³ (estimated) *

*Density inferred from structurally similar tert-butyl indole derivatives .

Electronic and Steric Effects

The electron-withdrawing bromine and fluorine substituents deactivate the indole ring, directing electrophilic substitutions to the 4- and 6-positions. The Boc group’s steric bulk limits accessibility to the N1 position, favoring reactions at the halogenated sites .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Boc Protection: Reacting 3-bromo-5-fluoro-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature, yielding the Boc-protected intermediate.

  • Purification: Flash chromatography using hexane/ethyl acetate gradients isolates the product in >95% purity.

Table 2: Representative Synthesis Conditions

ReagentAmount (mmol)SolventTimeYield
Boc₂O3.10Acetonitrile30 min95%
DMAP0.05

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize temperature control and mixing. Automated systems monitor reaction progress via in-line spectroscopy, ensuring consistent quality .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.65 (s, 9H, tert-butyl)

    • δ 6.85–7.45 (m, 3H, aromatic H)

    • δ 8.20 (s, 1H, H2 of indole) .

  • ¹³C NMR:

    • δ 28.1 (tert-butyl CH₃)

    • δ 85.2 (Boc quaternary C)

    • δ 115–140 (aromatic C).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a [M+Na]⁺ peak at m/z 337.08, consistent with the molecular formula.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s halogen atoms enable Suzuki-Miyaura couplings to introduce aryl groups, a key step in synthesizing kinase inhibitors such as panobinostat analogs . For example, coupling with boronic acids yields biaryl indoles with enhanced binding affinity for ATP pockets.

Materials Science

Functionalization at the 3-position produces indole-based fluorophores. Replacing bromine with ethynyl groups via Sonogashira coupling creates conjugated systems for OLED applications.

Comparison with Structural Analogs

tert-Butyl 3-Bromo-5-nitro-1H-indole-1-carboxylate

The nitro group at position 5 increases electrophilicity but reduces stability under acidic conditions compared to the fluoro analog .

tert-Butyl 3-(Bromomethyl)-5-fluoro-1H-indole-1-carboxylate

The bromomethyl group enables alkylation reactions, offering divergent reactivity from the bromo-substituted parent compound .

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